molecular formula C20H23N3O3 B250828 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B250828
M. Wt: 353.4 g/mol
InChI Key: ZXQRTHNLLHYYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies and autoimmune diseases.

Scientific Research Applications

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. It has been shown to be effective in the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM). In addition, it has also been shown to be effective in the treatment of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Mechanism of Action

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is a selective inhibitor of BTK. BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, as well as the inhibition of cytokine production and chemotaxis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation and proliferation of B-cells, as well as the production of cytokines and chemokines. In addition, it has also been shown to have anti-inflammatory effects and to inhibit the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide is its selectivity for BTK. This allows for targeted inhibition of B-cell activation and proliferation, while minimizing off-target effects. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are a number of future directions for the study of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective BTK inhibitors. In addition, there is also interest in exploring the potential of this compound in combination with other targeted therapies for the treatment of B-cell malignancies and autoimmune diseases. Finally, there is also interest in exploring the potential of this compound in other disease areas, such as inflammatory bowel disease and multiple sclerosis.

Synthesis Methods

The synthesis of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-(4-methoxybenzoyl)piperazine with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C20H23N3O3/c1-15(24)21-17-5-7-18(8-6-17)22-11-13-23(14-12-22)20(25)16-3-9-19(26-2)10-4-16/h3-10H,11-14H2,1-2H3,(H,21,24)

InChI Key

ZXQRTHNLLHYYQN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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